molecular formula C20H16N6O2S B11703109 N-(5-{2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide

N-(5-{2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11703109
M. Wt: 404.4 g/mol
InChI Key: DWJQTVSKTZGWLA-WSDLNYQXSA-N
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Description

N-[5-({N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that features an indole moiety, a hydrazinecarbonyl group, a thiadiazole ring, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-({N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-({N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-({N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, influencing pathways related to cell signaling, apoptosis, and metabolism. The hydrazinecarbonyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL]BENZAMIDE
  • **N-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL]THIADIAZOL
  • **N-[(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL]BENZOIC ACID

Uniqueness

N-[5-({N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to its combination of an indole moiety, a hydrazinecarbonyl group, a thiadiazole ring, and a benzamide structure. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H16N6O2S

Molecular Weight

404.4 g/mol

IUPAC Name

N-[5-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C20H16N6O2S/c27-17(24-22-12-14-11-21-16-9-5-4-8-15(14)16)10-18-25-26-20(29-18)23-19(28)13-6-2-1-3-7-13/h1-9,11-12,21H,10H2,(H,24,27)(H,23,26,28)/b22-12+

InChI Key

DWJQTVSKTZGWLA-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)N/N=C/C3=CNC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(=O)NN=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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